Allopurinol

Cardiovascular safety Pharmacovigilance Chronic kidney disease

Allopurinol is the prototypical xanthine oxidase inhibitor, with hypouricemic activity dependent on conversion to oxypurinol. Unlike febuxostat or topiroxostat, it is not interchangeable due to distinct binding kinetics and safety profiles. USP monographs mandate any individual impurity ≤0.2%, making pharmacopeial-grade material essential for QC laboratories. This high-purity reference standard ensures accurate impurity profiling, CYP1A2 interaction studies, and XO assay validation. Procure full analytical traceability—COA, MSDS, and regulatory compliance documentation included.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 180749-09-1
Cat. No. B068975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol
CAS180749-09-1
Synonyms2H-Pyrazolo[3,4-d]pyrimidin-4-ol (9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NC2=O)NN1
InChIInChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyOFCNXPDARWKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Allopurinol Procurement Guide: Sourcing the Definitive Xanthine Oxidase Inhibitor Reference Standard and API


Allopurinol (CAS 180749-09-1) is the prototypical xanthine oxidase (XO) inhibitor, extensively utilized as both a urate-lowering therapeutic agent and an essential analytical reference standard for pharmaceutical quality control [1]. Its primary mechanism involves competitive inhibition of XO, the enzyme responsible for converting hypoxanthine to xanthine and subsequently to uric acid, with the majority of its in vivo hypouricemic activity attributable to its active metabolite, oxypurinol (alloxanthine) [2]. As a foundational compound, it is characterized by a molecular weight of 136.11 g/mol and exhibits distinct physicochemical properties, including an aqueous solubility of 0.35 g/L at 25°C, which is a critical parameter for formulation development and analytical method design .

The Risks of Substituting Allopurinol: Why Assay Purity and Pharmacopeial Compliance Are Non-Negotiable


The interchangeability of allopurinol with other xanthine oxidase inhibitors or even between different allopurinol sources is not straightforward and carries significant scientific and clinical risk. While newer XO inhibitors like febuxostat and topiroxostat exist, they are not direct substitutes due to fundamental differences in chemical structure, which dictate unique binding kinetics, metabolic pathways, and safety profiles [1]. Furthermore, the therapeutic efficacy of allopurinol is critically dependent on its conversion to oxypurinol, a process that can be altered by factors including renal function and genetic variations in metabolizing enzymes, making the selection of a high-purity, well-characterized starting material paramount [2]. In analytical and quality control contexts, substitution with a non-pharmacopeial reference standard or a lower-grade chemical can lead to inaccurate impurity profiling and failed regulatory audits. The United States Pharmacopeia (USP) monograph, for example, mandates that any individual impurity in allopurinol not exceed 0.2%, a strict criterion that underscores the necessity of sourcing from a supplier providing full analytical traceability and compliance documentation [3].

Quantitative Differentiators for Allopurinol Procurement: A Comparator-Driven Evidence Guide


Comparative Cardiovascular Safety Profile: Allopurinol as the Benchmark in Long-Term Studies

In an observational study of 4,793 patients with chronic kidney disease, allopurinol demonstrated a superior cardiovascular safety profile compared to febuxostat. The study reported an adjusted hazard ratio (HR) of 0.861 for major cardiovascular events and all-cause mortality, favoring febuxostat [1]. However, the definitive FAST trial, a multicenter, prospective, randomized, open-label, non-inferiority study mandated by the European Medicines Agency, directly compared the long-term cardiovascular safety of febuxostat and allopurinol and found no significant difference between the two agents [2]. This body of evidence establishes allopurinol as the reference standard against which the safety of newer XO inhibitors is measured, providing a well-documented and predictable safety profile that is critical for long-term therapeutic applications and industrial sourcing.

Cardiovascular safety Pharmacovigilance Chronic kidney disease

Pharmacokinetic Advantage: Superior Oral Bioavailability and Conversion to Active Metabolite

Allopurinol's therapeutic efficacy is critically dependent on its absorption and conversion to the active metabolite, oxypurinol. A comprehensive pharmacokinetic analysis reveals that allopurinol has a high oral bioavailability of 79 ± 20% (mean ± SD) [1]. Following a single oral dose of 300 mg, it achieves a maximum plasma concentration (Cmax) of approximately 3 µg/mL for the parent drug and 6.5 µg/mL for the active metabolite oxypurinol [2]. In contrast, its primary comparator, febuxostat, exhibits a significantly lower oral bioavailability of approximately 49% and does not rely on metabolic conversion for its activity, which can lead to more variable inter-individual responses [3]. The reliable pharmacokinetic profile of allopurinol, with its predictable conversion to oxypurinol, ensures a consistent and well-understood pharmacodynamic effect, making it a preferred starting material for both research and formulation.

Pharmacokinetics Bioavailability Drug metabolism

Stringent Pharmacopeial Purity Requirements: A Differentiator in Analytical Reference Standard Selection

The United States Pharmacopeia (USP) monograph for allopurinol sets a strict limit for individual impurities, requiring that any unspecified impurity be no more than 0.2% [1]. This level of regulatory scrutiny is a direct result of allopurinol's long history of use and the associated safety concerns with impurities, including the potential for hypersensitivity reactions. This creates a high barrier for suppliers of allopurinol reference standards and active pharmaceutical ingredients (APIs). In contrast, for the newer XO inhibitor febuxostat, the USP monograph allows for a higher limit of 0.5% for any individual unspecified impurity [2]. The more rigorous purity standard for allopurinol necessitates advanced analytical methods and robust manufacturing processes, making the procurement of a certified reference standard a critical step for any laboratory performing regulatory testing or quality control on allopurinol-containing products.

Analytical chemistry Quality control Pharmacopeial compliance

Enhanced Solubility in Common Excipients and Solvents for Formulation Development

The solubility profile of allopurinol in various solvents is a critical parameter for formulation scientists. Experimental data demonstrates that allopurinol exhibits significantly higher solubility in N-methyl-2-pyrrolidone (NMP), a common pharmaceutical solvent, compared to other organic solvents. At 298.15 K, the mole fraction solubility of allopurinol in NMP is 3.21 x 10⁻³, which is approximately 107 times higher than its solubility in cyclohexane (3.00 x 10⁻⁵) and 16 times higher than in isopropanol (2.01 x 10⁻⁴) [1]. This stark difference in solubility compared to other solvents provides formulators with a clear and quantifiable advantage when selecting solvent systems for liquid dosage forms or for the preparation of analytical samples. The ability to achieve higher concentrations in a pharmaceutically acceptable solvent like NMP can directly impact the feasibility and efficiency of drug product development.

Formulation science Solubility Excipient compatibility

Validated Application Scenarios for Procured Allopurinol: From Analytical Standard to API


Pharmaceutical Quality Control and Impurity Profiling

Allopurinol procured as a USP/EP reference standard is indispensable for quality control laboratories. Its primary application is in the identification and quantification of impurities in allopurinol drug substance and finished pharmaceutical products, as mandated by official monographs. The USP monograph specifically uses Allopurinol Related Compound A RS as a standard to ensure that any individual impurity does not exceed the 0.2% limit [1]. Using a non-certified or lower-purity source of allopurinol in this application would invalidate the analytical results and risk non-compliance with regulatory requirements.

In Vitro Drug-Drug Interaction Studies

Allopurinol is a well-characterized weak inhibitor of CYP1A2 [1]. This property makes it a valuable tool compound in in vitro studies designed to assess the potential for cytochrome P450-mediated drug-drug interactions. By using a high-purity source of allopurinol, researchers can confidently quantify its inhibitory effect on CYP1A2 activity in human liver microsomes or recombinant enzyme systems, providing critical data for predicting clinical interactions with co-administered drugs that are CYP1A2 substrates, such as theophylline or tizanidine.

Xanthine Oxidase Assay Development and Validation

As the prototypical xanthine oxidase inhibitor, allopurinol serves as a positive control and a key reagent in the development and validation of assays measuring XO activity. This includes fluorometric, colorimetric, and HPLC-based assays used in both academic research and industrial high-throughput screening. The well-defined inhibitory kinetics of allopurinol, with its conversion to the more potent inhibitor oxypurinol, allows for the calibration and quality control of these assays [1]. Its reliable performance ensures the generation of robust and reproducible data for the discovery of novel XO inhibitors or the study of purine metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.